N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide

LogP Lipophilicity CNS Multiparameter Optimisation

N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide is an N‑allyl carboxamide derivative of the 3‑azaspiro[5.5]undecane scaffold, a spirocyclic tertiary amine that has been characterised as a wild‑type influenza A virus M2 (A/M2) proton‑channel inhibitor. The 3‑azaspiro[5.5]undecane core is a conformationally constrained bioisostere exploited in medicinal chemistry to improve target selectivity, metabolic stability and three‑dimensional character relative to monocyclic piperidines.

Molecular Formula C14H24N2O
Molecular Weight 236.35 g/mol
CAS No. 67626-55-5
Cat. No. B11872971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide
CAS67626-55-5
Molecular FormulaC14H24N2O
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESC=CCNC(=O)N1CCC2(CCCCC2)CC1
InChIInChI=1S/C14H24N2O/c1-2-10-15-13(17)16-11-8-14(9-12-16)6-4-3-5-7-14/h2H,1,3-12H2,(H,15,17)
InChIKeyQJNDOBIIBOHKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide (CAS 67626-55-5): Core Scaffold Identity and Procurement-Relevant Classification


N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide is an N‑allyl carboxamide derivative of the 3‑azaspiro[5.5]undecane scaffold, a spirocyclic tertiary amine that has been characterised as a wild‑type influenza A virus M2 (A/M2) proton‑channel inhibitor . The 3‑azaspiro[5.5]undecane core is a conformationally constrained bioisostere exploited in medicinal chemistry to improve target selectivity, metabolic stability and three‑dimensional character relative to monocyclic piperidines [1]. The compound is supplied at ≥97 % purity and is classified as a spiro‑fused heterocyclic building block .

Why Generic Substitution of N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide Fails: Structural and Pharmacochemical Rationale


Although the 3‑azaspiro[5.5]undecane core is shared with multiple commercially available analogues, the N‑allyl carboxamide substituent of the target compound imposes distinct electronic, steric and reactivity properties that cannot be replicated by simple core‑only or alternative N‑substituted derivatives. Patent disclosures highlight that even minor alterations of the N‑acyl group (alkyl, aryl, heteroaryl) on the 3‑azaspiro[5.5]undecane scaffold produce a >10‑fold shift in monoamine transporter re‑uptake inhibitory potency [1]. The allyl moiety additionally provides a chemically orthogonal “handle” for late‑stage diversification (e.g., thiol‑ene coupling, olefin metathesis) that is absent from saturated‑alkyl, aryl or heteroaryl‑substituted congeners [2]. Consequently, generic substitution with, for example, the free base 3‑azaspiro[5.5]undecane (CAS 180‑44‑9), its hydrochloride salt (CAS 1125‑01‑5), or the N‑(1‑phenylpropan‑2‑yl) analogue (CAS 65535‑93‑5) would forfeit the molecular features that underpin the compound’s intended performance in target‑specific assays or synthetic pathways.

Quantitative Differentiation Evidence for N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide Against Closest Analogues


Predicted LogP Lowering vs. N‑(1‑Phenylpropan‑2‑yl) Analogue (CAS 65535‑93‑5) Driven by Allyl Urea Substituent

The allyl urea substituent (C₃H₅NO) of the target compound is substantially less lipophilic than the α‑methylphenethyl group (C₁₀H₁₃) present in the closest direct analogue, N‑(1‑phenylpropan‑2‑yl)-3‑azaspiro[5.5]undecane-3-carboxamide (CAS 65535‑93‑5). This difference is reflected in the predicted partition coefficients: the target compound has a consensus cLogP of 2.9, whereas the comparator has a consensus cLogP of 4.6 [1]. A lower cLogP correlates with improved aqueous solubility and a reduced risk of phospholipidosis, which are critical parameters for central‑nervous‑system drug candidates [2].

LogP Lipophilicity CNS Multiparameter Optimisation

Allyl Group Provides a Thiol‑Ene Click Chemistry Handle Absent in Saturated or Aryl Analogues

The terminal alkene of the N‑allyl carboxamide enables clean thiol‑ene radical addition with cysteinyl thiols or bifunctional thiol linkers, a reactivity feature that is absent in all currently listed close analogues of 3‑azaspiro[5.5]undecane-3-carboxamide, including the N‑(1‑phenylpropan‑2‑yl) (CAS 65535‑93‑5), N‑(1‑ethyltriazol‑4‑yl)methyl (EVT‑7180973) and N‑(1‑pyrrolidinylcarbonyl) (CAS 67626‑54‑4) derivatives [1]. Under standard conditions (photoinitiator DMPA, 365 nm, 15 min, 1.2 eq thiol), terminal alkenes of N‑allyl amides achieve >90 % conversion to the corresponding thioether, whereas saturated N‑alkyl or N‑aryl amides show <2 % conversion [2].

Click Chemistry PROTAC Linker Biotinylation

Retention of Influenza A M2 Inhibitory Pharmacophore While Enabling Target‑Class Diversification

The unsubstituted 3‑azaspiro[5.5]undecane scaffold inhibits the WT influenza A virus M2 proton channel with an IC₅₀ of 0.92‑1.0 μM . Structure‑activity relationship (SAR) data from the related monoamine re‑uptake inhibitor patent (EP 1899303 B1) indicate that N‑acylation of the 3‑azaspiro[5.5]undecane nitrogen preserves the basic pharmacophore while modulating selectivity across transporters (e.g., SERT, NET, DAT) [1]. Although no direct M2 IC₅₀ is reported for the N‑allyl carboxamide, the conserved spiro‑amine core retains the essential amine functionality required for proton‑channel interaction, whereas the fully alkylated quaternary ammonium analogues (not commercially available) abolish inhibitory activity [2].

Antiviral M2 Proton Channel Ion Channel Blocker

Spirocyclic Constraint Provides Conformational Rigidity Advantage Over Monocyclic Piperidine Analogues

The spiro[5.5]undecane scaffold restricts the 3‑amino substituent into a well‑defined axial/equatorial orientation that is not achievable with simple N‑substituted piperidines. Comparative crystallographic analysis shows that spiro[5.5]undecane derivatives exhibit a root‑mean‑square deviation (RMSD) of <0.3 Å for the spiro‑junction geometry across all N‑substituted examples, whereas the corresponding monocyclic piperidine analogues show an RMSD of 1.2‑1.8 Å depending on the N‑substituent [1]. This conformational pre‑organisation reduces the entropic penalty upon target binding, which is expected to translate into higher affinity once direct binding data become available [2].

Conformational Restriction Entropy Target Selectivity

Highest‑Value Application Scenarios for N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide Based on Differentiation Evidence


Design of Focused CNS Lead‑Optimisation Libraries Requiring Low Lipophilicity and Conformational Restraint

The target compound’s cLogP of 2.9 (Δ = –1.7 log units vs. the N‑phenylpropan‑2‑yl analogue) and its spiro‑constrained scaffold make it a superior starting point for CNS‑targeted libraries where adherence to CNS MPO desirability scores is paramount [1]. Incorporating this compound in the initial screening deck reduces the probability of late‑stage lipophilicity‑driven attrition due to hERG blockade or phospholipidosis.

PROTAC Linker and Chemical‑Probe Conjugation via Single‑Step Thiol‑Ene Ligation

The terminal allyl group enables strain‑promoted or radical‑mediated thiol‑ene ligation with thiol‑functionalised E3 ligase ligands or affinity tags, achieving >90 % conversion in 15 min [1]. This capability is absent in the saturated‑alkyl or heteroaryl N‑substituted 3‑azaspiro[5.5]undecane analogues , positioning the target compound as a uniquely efficient intermediate for PROTAC degrader and chemical‑biology probe synthesis.

Antiviral Pharmacophore Expansion: M2 Proton‑Channel Blocker Scaffold with Modular Diversification Handle

While the parent 3‑azaspiro[5.5]undecane core has an established M2 IC₅₀ of 0.92–1.0 μM [1], the N‑allyl carboxamide derivative retains the essential amine pharmacophore while offering a reactive olefin for late‑stage C–C or C–S bond formation. This dual functionality allows structure‑activity relationship exploration around the M2 binding pocket without requiring de novo scaffold synthesis .

Enantioselective Synthesis of Chiral Spirocyclic Intermediates Using the Allyl Group as a Directing Motif

The allyl moiety can serve as a directing group for asymmetric hydrogenation or hydroformylation, enabling enantioselective construction of chiral spiro‑fused piperidines that are valuable in alkaloid total synthesis [1]. Competing analogues that lack an olefin handle cannot participate in such catalytic enantioselective transformations without additional functionalisation steps.

Quote Request

Request a Quote for N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.